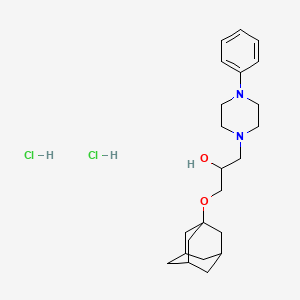

1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound known for its unique structure combining adamantane, piperazine, and phenyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps:

Formation of the Adamantane Derivative: Adamantane is reacted with a suitable halogenating agent to introduce a halogen atom, forming an adamantyl halide.

Nucleophilic Substitution: The adamantyl halide undergoes nucleophilic substitution with a hydroxyalkylamine to form the adamantan-1-yloxy intermediate.

Piperazine Coupling: The intermediate is then reacted with 4-phenylpiperazine under appropriate conditions to form the final product.

Purification: The product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to modify the piperazine ring or the phenyl group.

Substitution: Halogenation or other substitution reactions can occur on the phenyl ring or the adamantane moiety.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Modified piperazine or phenyl derivatives.

Substitution Products: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.

Comparaison Avec Des Composés Similaires

- 1-(Adamantan-1-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

- 1-(Adamantan-1-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness: 1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity for certain biological targets compared to its methyl or ethyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

1-(Adamantan-1-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, a compound with the CAS number 1216870-65-3, is a synthetic derivative that combines adamantane and piperazine moieties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders and as an antipsychotic agent.

The molecular formula of this compound is C23H36Cl2N2O2, and it has a molecular weight of 443.4 g/mol. The structural characteristics include an adamantane core linked to a piperazine ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1216870-65-3 |

| Molecular Formula | C23H36Cl2N2O2 |

| Molecular Weight | 443.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

The compound exhibits its biological activity primarily through modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The piperazine component is known to interact with various receptors, including serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the pathophysiology of psychiatric disorders.

In Vitro Studies

In vitro studies have demonstrated that derivatives of piperazine can inhibit human acetylcholinesterase, suggesting a potential role in cognitive enhancement and neuroprotection. Virtual screening has shown that such compounds can effectively bind to both peripheral anionic sites and catalytic sites on acetylcholinesterase, indicating their potential as therapeutic agents in Alzheimer's disease management .

In Vivo Studies

Animal studies have indicated that compounds similar to this compound can reduce anxiety-like behaviors and improve cognitive functions. For instance, administration of these compounds in rodent models led to significant improvements in memory tasks and reduced stress-induced behaviors, supporting their use as anxiolytic agents.

Case Study 1: Antipsychotic Potential

A study involving the administration of related adamantane derivatives showed promising results in reducing symptoms of schizophrenia in animal models. The mechanism was attributed to the blockade of D2 receptors, which are often overactive in psychotic conditions. The specific compound's ability to modulate dopaminergic activity suggests potential efficacy in clinical settings .

Case Study 2: Cognitive Enhancement

Research focusing on cognitive enhancement has highlighted the role of piperazine derivatives in improving learning and memory. One notable study demonstrated that a related compound improved performance in maze tests, indicating enhanced spatial memory retention. This effect was linked to increased levels of brain-derived neurotrophic factor (BDNF), a key player in neuroplasticity .

Propriétés

IUPAC Name |

1-(1-adamantyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N2O2.2ClH/c26-22(16-24-6-8-25(9-7-24)21-4-2-1-3-5-21)17-27-23-13-18-10-19(14-23)12-20(11-18)15-23;;/h1-5,18-20,22,26H,6-17H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTSSIIYOPOFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.